![molecular formula C20H20ClN5O4 B2859967 Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate CAS No. 887459-57-6](/img/structure/B2859967.png)
Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring. These types of structures are often found in biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a purine ring (a type of heterocyclic aromatic ring that is a core component of many biological molecules), an imidazole ring (another type of heterocycle often found in biological molecules), and various substituents including a chlorophenyl group and an ethyl acetate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Methodologies
Research has focused on developing efficient synthesis methods for imidazolino purines and related compounds. For instance, the use of ionic liquids under ultrasonic irradiation has been highlighted as a mild and effective catalyst for synthesizing imidazoles, demonstrating the feasibility of room-temperature reactions, avoiding harmful catalysts, and achieving high yields (Zang et al., 2010).
Biological Activities
Studies on similar compounds have revealed significant biological activities, such as the structure-activity relationships of 2-phenylimidazo purin-5-ones as ligands for human adenosine receptors, indicating potential for developing selective antagonists (Ozola et al., 2003). Additionally, antioxidant properties have been a focus, with research on the antioxidant activities of phenolic compounds from natural sources suggesting potential health benefits (Zhang et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[6-(3-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-5-30-15(27)10-24-18(28)16-17(23(4)20(24)29)22-19-25(11(2)12(3)26(16)19)14-8-6-7-13(21)9-14/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPYHSVHOMGZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate |
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